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molecular formula C17H13N5O B8491882 1-(7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)ethanone

1-(7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)ethanone

Cat. No. B8491882
M. Wt: 303.32 g/mol
InChI Key: GLIGCBNKAYTKJP-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

A solution of 6-((2-(2-methyl-1,3-dioxolan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline (130 mg, 0.37 mmol) in 3 N HCl (5 mL) was stirred at 90° C. for 0.5 h. The reaction mixture was cooled to room temperature, neutralized with saturated aqueous Na2CO3 solution, extracted with ethyl acetate, dried over Na2SO4. The solvent was removed in vacuo to afford 85 mg (75%) of the title compound as yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 9.06 (s, 1H), 8.91 (d, 1H), 8.12 (t, 2H), 8.04 (s, 1H), 7.74-7.71 (m, 2H), 7.48-7.39 (m, 1H), 4.60 (s, 2H), 2.70 (s, 3H). LCMS (method B): [MH]+=304, tR=1.81 min.
Name
6-((2-(2-methyl-1,3-dioxolan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:8]=[N:9][C:10]3[N:11]([C:13]([CH2:16][C:17]4[CH:18]=[C:19]5[C:24](=[CH:25][CH:26]=4)[N:23]=[CH:22][CH:21]=[CH:20]5)=[CH:14][N:15]=3)[N:12]=2)OCC[O:3]1.C([O-])([O-])=O.[Na+].[Na+]>Cl>[N:23]1[C:24]2[C:19](=[CH:18][C:17]([CH2:16][C:13]3[N:11]4[N:12]=[C:7]([C:2](=[O:3])[CH3:1])[CH:8]=[N:9][C:10]4=[N:15][CH:14]=3)=[CH:26][CH:25]=2)[CH:20]=[CH:21][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
6-((2-(2-methyl-1,3-dioxolan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline
Quantity
130 mg
Type
reactant
Smiles
CC1(OCCO1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CC1=CN=C2N1N=C(C=N2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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